molecular formula C6H8Cl2N2 B3024102 2-Chloro-1,4-benzenediamine hydrochloride CAS No. 62106-51-8

2-Chloro-1,4-benzenediamine hydrochloride

Cat. No.: B3024102
CAS No.: 62106-51-8
M. Wt: 179.04 g/mol
InChI Key: DUARBEGXKPFDPX-UHFFFAOYSA-N
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Description

Historical Context of Halogenated Phenylenediamines in Organic Synthesis

The use of halogenated organic compounds (HOCs) became widespread throughout the 20th century, with chlorinated compounds being synthesized as early as 1830. nih.gov These compounds found extensive use in industrial, agricultural, and consumer applications. nih.govnih.gov Halogenated compounds, in particular, have become a cornerstone of modern organic synthesis, indispensable for developing pharmaceuticals, agrochemicals, and advanced materials. rsc.org

Within this broad class, halogenated phenylenediamines emerged as particularly useful intermediates. The introduction of a halogen atom, such as chlorine, to the phenylenediamine structure modifies the electron density of the aromatic ring and alters the reactivity of the amino groups. This allows for greater control over subsequent synthetic steps and influences the properties—such as color, stability, and binding affinity—of the final products. This capability has made them mainstays in the synthesis of dyes and specialized polymers for decades.

Significance of 2-Chloro-1,4-benzenediamine Hydrochloride as a Chemical Intermediate

The significance of this compound lies in its utility as a precursor in the synthesis of a diverse array of commercial and industrial products. Its bifunctional nature, possessing both nucleophilic amino groups and a reactive chlorinated aromatic ring, makes it a highly valuable intermediate.

Key industrial applications include:

Dyes and Pigments: The compound is a crucial intermediate in the manufacture of various dyes, including azo, sulfide, and acid dyes. nanotrun.com It is also used in oxidative hair dye formulations, often in combination with a developer like hydrogen peroxide, to achieve specific color outcomes. europa.eu

High-Performance Polymers: It serves as a monomer in the production of advanced polymers. Notably, it is used in the synthesis of aramid fibers, which are known for their high strength, heat resistance, and durability. google.com The quality and purity of the 2-chloro-1,4-phenylenediamine are critical for achieving the desired characteristics in these high-performance materials. google.com

Pharmaceuticals: In the pharmaceutical sector, it acts as a starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs). nanotrun.com One notable example is its use as an intermediate in the production of the anti-cancer drug etoposide. nanotrun.com

Rubber Chemicals: The compound is also employed in the production of rubber chemicals, where it can function as a precursor to antioxidants and vulcanization accelerators.

Application AreaSpecific UseReference
Dyes and PigmentsIntermediate for azo, sulfide, and acid dyes; component in oxidative hair dyes. nanotrun.comeuropa.eu
Polymers & Materials ScienceMonomer for high-performance aramid fibers. google.com
PharmaceuticalsIntermediate in the synthesis of drugs, including the anti-cancer agent etoposide. nanotrun.com
Rubber ManufacturingPrecursor for antioxidants and vulcanization accelerators.

Scope of Academic Inquiry into this compound Chemistry

Academic and industrial research on 2-Chloro-1,4-benzenediamine and its hydrochloride salt has focused on several key areas, primarily aimed at optimizing its use as a chemical intermediate.

A significant area of investigation involves the development of efficient purification methods. For instance, research has detailed specific recrystallization protocols to achieve a product with a purity of at least 99.5%, a critical requirement for its use in synthesizing high-strength aramid fibers where impurities can compromise the polymer's structural integrity. google.com One patented method describes a two-step crystallization from a toluene (B28343) solution, which yields a highly pure product that remains stable for at least three years. google.com

The compound's reactivity and synthetic utility are also subjects of study. Its role in diazotization and coupling reactions is fundamental to its application in the dye industry. Furthermore, the broader class of phenylenediamines is being explored in advanced materials science. For example, related o-phenylenediamine (B120857) ligands are being used to synthesize two-dimensional metal-organic frameworks (MOFs) with high porosity and electrical conductivity, suggesting potential future research avenues for 2-chloro-1,4-benzenediamine in novel electronic and catalytic materials. acs.org

The compound has also been the subject of regulatory and toxicological evaluation to understand its profile as an unregulated contaminant in drinking water, indicating a level of scientific inquiry driven by public and environmental health considerations. accuristech.com

PropertyValueReference
Chemical FormulaC6H8Cl2N2 scbt.com
Molecular Weight179.1 g/mol scbt.com
CAS Number62106-51-8 scbt.com
Appearance (Free Base)White to gray to brown powder or crystal
Melting Point (Free Base)63.0 to 67.0 °C
Solubility (Free Base)Slightly soluble in water; soluble in ethanol (B145695) and dichloromethane (B109758).

Properties

IUPAC Name

2-chlorobenzene-1,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2.ClH/c7-5-3-4(8)1-2-6(5)9;/h1-3H,8-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUARBEGXKPFDPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50977697
Record name 2-Chlorobenzene-1,4-diamine--hydrogen chloride (1/1)
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Molecular Weight

179.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

615-46-3, 62106-51-8
Record name 1,4-Benzenediamine, 2-chloro-, hydrochloride (1:2)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1, 2-chloro-, dihydrochloride
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chlorobenzene-1,4-diamine--hydrogen chloride (1/1)
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Advanced Synthetic Methodologies for 2 Chloro 1,4 Benzenediamine Hydrochloride and Its Analogs

Precursor Compounds and Starting Materials in Halogenated Benzenediamine Synthesis

Synthesis from 1,4-Benzenediamine via Directed Chlorination

A principal method for the synthesis of 2-Chloro-1,4-benzenediamine involves the direct electrophilic chlorination of 1,4-Benzenediamine. The amino groups on the benzene (B151609) ring are strong activating groups, making the ring highly susceptible to electrophilic attack. This high reactivity necessitates careful control of reaction conditions to achieve mono-substitution and prevent the formation of di- and tri-chlorinated byproducts.

Various chlorinating agents can be employed for this transformation. The reaction is typically carried out in a suitable solvent system that can modulate the reactivity of the substrate and the chlorinating agent.

Starting MaterialChlorinating AgentKey ConditionProduct
1,4-BenzenediamineChlorine (Cl₂)Controlled stoichiometry2-Chloro-1,4-benzenediamine
1,4-BenzenediamineN-Chlorosuccinimide (NCS)Acid catalyst2-Chloro-1,4-benzenediamine
1,4-BenzenediamineHydrogen chloride/Hydrogen peroxideOxidative chlorination2-Chloro-1,4-benzenediamine

Preparation from Chloronitrobenzenes and Subsequent Reduction

An alternative and widely used pathway to 2-Chloro-1,4-benzenediamine begins with chloronitrobenzene isomers. The most common starting material for this route is 2-chloro-4-nitroaniline (B86195), which is derived from the nitration of chlorobenzene. The synthesis involves the reduction of the nitro group to an amino group. nih.gov

This reduction can be accomplished using several reducing agents and systems, with catalytic hydrogenation and metal-acid reductions being the most prevalent.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Palladium (Pd), Platinum (Pt), or Nickel (Ni). It is considered a "clean" method as the byproducts are typically minimal.

Metal-Acid Reduction: A classic method involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid like hydrochloric acid. nanotrun.com For instance, the reduction of 2-chloro-1,4-dinitrobenzene (B1345493) can be achieved using iron powder under acidic conditions to yield 2-chloro-1,4-phenylenediamine. nanotrun.com

Starting MaterialReducing SystemProduct
2-Chloro-4-nitroanilineH₂ / Pd/C2-Chloro-1,4-benzenediamine
2-Chloro-4-nitroanilineFe / HCl2-Chloro-1,4-benzenediamine
2,5-DichloronitrobenzeneSn / HCl2-Chloro-1,4-benzenediamine

Alternative Synthetic Routes to the 2-Chloro-1,4-Benzenediamine Scaffold

Beyond the primary routes, other synthetic strategies have been explored to construct the 2-Chloro-1,4-benzenediamine scaffold. One such method involves a diazotization-reduction sequence starting from a suitable chloroaniline derivative. nanotrun.com For example, 2-chloro-1,4-phenylenediamine can be first diazotized to produce a diazonium salt, which is then reduced to yield the target compound. nanotrun.com

Another approach involves the amination of a di-halogenated benzene. For instance, the reaction of 2,5-dichloronitrobenzene with ammonia (B1221849) can introduce an amino group, followed by the reduction of the nitro group. A patented method describes the synthesis of 2-substituted-1,4-benzenediamines by first introducing ammonia to a 4-nitro-2-substituted-chlorobenzene, followed by hydrogenation. google.com

Reaction Mechanisms in the Formation of 2-Chloro-1,4-benzenediamine Hydrochloride

Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and improving the yield and purity of the final product. The formation of this compound involves two key mechanistic steps: electrophilic aromatic substitution for the chlorination and a subsequent acid-base neutralization.

Mechanistic Aspects of Chlorination Reactions

The chlorination of 1,4-Benzenediamine is a classic example of an electrophilic aromatic substitution reaction. msu.edumasterorganicchemistry.com The mechanism proceeds through a two-step process. msu.edu

Formation of the Electrophile: The reaction is initiated by the generation of a potent electrophile, typically a chloronium ion (Cl⁺) or a polarized chlorine molecule. When using Cl₂, a Lewis acid catalyst such as FeCl₃ or AlCl₃ is often employed to polarize the Cl-Cl bond, creating a stronger electrophile. masterorganicchemistry.com

Electrophilic Attack and Formation of the Sigma Complex: The electron-rich benzene ring of 1,4-Benzenediamine acts as a nucleophile, attacking the electrophilic chlorine species. masterorganicchemistry.com This attack disrupts the aromaticity of the ring and forms a positively charged carbocation intermediate known as an arenium ion or sigma complex. msu.edu The amino groups on the ring strongly direct the incoming electrophile to the ortho and para positions. Since the para position is already occupied, the chlorine atom adds to one of the ortho positions.

Deprotonation and Re-aromatization: In the final step, a weak base, such as the chloride ion (Cl⁻) or a solvent molecule, removes a proton from the carbon atom bearing the new chlorine atom. masterorganicchemistry.com This restores the aromaticity of the benzene ring, yielding the final product, 2-Chloro-1,4-benzenediamine. msu.edu

An endocyclic restriction test for the acid-catalyzed transfer of chlorine from a protonated chloroamine to an aromatic ring suggests a transition state with a significant bond angle between the entering and leaving groups around the chlorine atom. nih.gov

Acid-Base Neutralization and Salt Formation Processes

The final step in the preparation of this compound is the formation of the salt. This is a straightforward acid-base neutralization reaction. The 2-Chloro-1,4-benzenediamine molecule contains two basic amino groups (-NH₂).

When treated with a strong acid such as hydrochloric acid (HCl), one or both of the lone pairs of electrons on the nitrogen atoms act as a proton acceptor (a Brønsted-Lowry base). The proton (H⁺) from the hydrochloric acid is transferred to the amino group, forming an ammonium (B1175870) salt.

The resulting product is this compound, an ionic compound that is generally more stable and has better handling properties, such as higher water solubility, compared to the free base. The formation of the hydrochloride salt is also a common method for the purification of the amine, as it can be precipitated from a solution and then isolated by filtration.

Optimization of Synthetic Pathways for Enhanced Yield and Purity of this compound

The industrial and laboratory-scale synthesis of this compound necessitates pathways that are not only efficient but also yield a product of high purity. A primary method for synthesizing chlorinated arylamines is the catalytic hydrogenation of the corresponding aromatic nitro compounds. This approach is considered advantageous due to its potential for high yields, good product quality, and minimal hazardous by-products, making it an environmentally favorable option. google.com

The general principle of synthetic optimization involves exploring different reaction pathways when an established method fails to provide the desired yield or purity. chemrxiv.org This can include modifying reagents, solvents, or catalysts to find the most efficient route to the target molecule. chemrxiv.org

Purification and Isolation Techniques in the Synthesis of this compound

Achieving high purity is critical for the subsequent use of this compound in various applications. Purification is therefore a crucial step following synthesis. The primary methods employed are recrystallization and chromatography.

Recrystallization is a robust technique for purifying solid compounds based on differences in solubility. A specific and effective method for the purification of 2-Chloro-1,4-benzenediamine has been developed using toluene (B28343) as the recrystallization solvent. google.com This process involves dissolving the crude product in toluene at an elevated temperature, followed by filtration of the hot solution to remove insoluble impurities, and subsequent crystallization of the purified product upon cooling. google.com

The procedure is optimized through precise control of several parameters to maximize both purity and recovery. The process specifies a two-stage cooling protocol: the hot filtrate is first gradually cooled to 30–35°C with stirring, which initiates partial crystallization. Following this, the mixture is further cooled to between 5–15°C to complete the precipitation of the product. google.com This controlled cooling rate is essential for the formation of well-defined crystals and minimizing the inclusion of impurities. The final crystalline product is then dried in a nitrogen atmosphere. google.com This optimized recrystallization method can achieve a product purity of at least 99.5%, with a purification yield of approximately 85%. google.com The total yield can be increased to 95% by recovering additional product from the toluene filtrate. google.com

Table 1: Optimized Parameters for Recrystallization of 2-Chloro-1,4-benzenediamine

This table details the specific conditions for the purification of 2-Chloro-1,4-benzenediamine using toluene as the solvent, as outlined in patent literature. google.com

ParameterValue/RangePurpose
Solvent TolueneEffective dissolution of the compound at high temperatures and poor dissolution at low temperatures.
Solvent to Compound Ratio 2.5:1 to 3.5:1 (by mass)Ensures complete dissolution when heated without using excessive solvent, which would reduce recovery.
Dissolution Temperature 60–90 °CTo dissolve the crude product completely.
Hot Filtration Temperature 60–80 °CTo remove insoluble impurities while keeping the desired product in solution.
Crystallization Step 1 Gradual cooling to 30–35 °CInitiates crystal formation slowly to improve purity.
Crystallization Step 2 Cooling to 5–15 °CMaximizes the precipitation of the product from the solution.
Reported Purity ≥ 99.5%The purity of the final product after recrystallization.
Reported Yield ~85% (up to 95% with recovery)The percentage of purified product recovered from the crude material.

When recrystallization does not yield a product of sufficient purity, or for the isolation of small quantities of highly pure material for analytical purposes, chromatographic techniques are employed. Column chromatography is a common method for the purification of synthesized organic compounds. echemi.com

For 2-Chloro-1,4-benzenediamine, thin-layer chromatography (TLC) can be used to monitor reaction progress and identify suitable solvent systems for preparative column chromatography. A reported eluent system for TLC analysis is a 20:1 mixture of dichloromethane (B109758) and methanol. echemi.com This solvent system can be scaled up for use in a flash column chromatography setup to purify the crude product. After separation on the column, the fractions containing the desired compound are combined and the solvent is evaporated to yield the purified product. echemi.com Additionally, gas chromatography-mass spectrometry (GC/MS) can be utilized for analyzing the purity of the final product. echemi.com

Synthesis of Structurally Related Halogenated 1,4-Benzenediamine Derivatives

The synthetic principles applied to 2-Chloro-1,4-benzenediamine can be extended to produce a variety of structurally related halogenated 1,4-benzenediamine derivatives. These analogs are valuable as intermediates in the synthesis of dyes, pigments, and polymers. google.comgoogle.com

An alternative route to 2,5-Dichloro-1,4-phenylenediamine also starts with 2,5-dichloroaniline. google.com This method involves a coupling reaction with an aniline (B41778) diazonium salt to form an azo-compound intermediate. This intermediate is then reduced and cleaved using zinc powder under acidic conditions to generate 2,5-dichloro-1,4-phenylenediamine. This pathway has a reported total yield of 73.43%. google.com

Table 2: Comparison of Synthetic Pathways for 2,5-Dichloro-1,4-phenylenediamine

This table summarizes two distinct methods for the synthesis of a structurally related dichlorinated analog.

ParameterMethod 1 google.comMethod 2 google.com
Starting Material 2,5-Dichloroaniline2,5-Dichloroaniline
Key Steps 1. Acylation2. Nitration3. Hydrolysis4. Catalytic Reduction1. Diazotization/Coupling (forms azo-compound)2. Reductive Cleavage
Reducing Agent Hydrazine Hydrate (with FeCl₃/C)Zinc Powder (acidic conditions)
Reported Overall Yield 72.3–77.9%73.43%

The synthesis of bromo-analogs has also been explored. For example, 4-Bromo-o-phenylenediamine can be synthesized from o-phenylenediamine (B120857). google.com To avoid the use of hazardous liquid bromine, a safer brominating reagent system consisting of sodium bromide and hydrogen peroxide is used. The synthesis involves protecting the amino groups via diacetylation, followed by bromination in acetic acid and acetic anhydride (B1165640). The final step is the hydrolysis of the diacetylated intermediate to yield 4-bromo-o-phenylenediamine. The crude product can be purified via recrystallization from tert-butyl methyl ether to obtain a high-purity product. google.com

Chemical Reactivity and Derivatization of 2 Chloro 1,4 Benzenediamine Hydrochloride

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring of 2-Chloro-1,4-benzenediamine Hydrochloride

The directing effects of the substituents on the benzene ring are summarized in the table below.

SubstituentPosition on RingActivating/DeactivatingDirecting Effect
-Cl2Deactivatingortho, para
-NH₂1, 4Activatingortho, para
-NH₃⁺1, 4Deactivatingmeta

Under neutral or basic conditions (referring to the free base, 2-Chloro-1,4-phenylenediamine), the powerful activating and directing effects of the two amino groups would dominate, directing incoming electrophiles to the positions ortho and para to them. However, in the case of 2-Chloro-1,4-benzenediamine, the positions ortho and para to the amine groups are already substituted. Thus, electrophilic substitution is directed to the remaining open positions, influenced by the combined effects of all substituents.

Nucleophilic Substitution Reactions Involving the Halogen Atom

Aryl halides, such as 2-Chloro-1,4-benzenediamine, are generally unreactive towards nucleophilic substitution under standard conditions. However, these reactions can be facilitated by the presence of strong electron-withdrawing groups ortho or para to the halogen. In this molecule, the amino groups are electron-donating, which does not favor nucleophilic aromatic substitution.

Nevertheless, copper-catalyzed nucleophilic substitution reactions, such as the Ullmann condensation, provide a pathway for the replacement of the chlorine atom. wikipedia.orgorganic-chemistry.org The Ullmann reaction can be used to form carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds by reacting an aryl halide with alcohols, amines, or thiols in the presence of a copper catalyst and a base, typically at elevated temperatures. wikipedia.org While specific examples with 2-Chloro-1,4-benzenediamine are not prevalent in the literature, this methodology is a viable route for its derivatization at the chlorine position. organic-chemistry.org

Reactions of the Amine Functionalities

The two amine groups in 2-Chloro-1,4-benzenediamine are primary aromatic amines, making them nucleophilic and susceptible to a variety of reactions. In the hydrochloride salt, the nucleophilicity of the amine groups is diminished due to protonation.

The primary amine groups of 2-Chloro-1,4-benzenediamine can undergo acylation with reagents such as acid chlorides or anhydrides to form amides. Selective monoacylation of symmetric diamines can be challenging, but it is an important transformation for the synthesis of various intermediates. researchgate.net For instance, acylation is sometimes used as a protective step before carrying out other reactions like nitration on the aromatic ring. google.com

Alkylation of the amine groups with alkyl halides can also occur. However, these reactions are often difficult to control and can lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. youtube.com

The outcomes of these reactions are summarized in the table below.

ReactionReagentFunctional Group Formed
AcylationAcid Chloride/Anhydride (B1165640)Amide
AlkylationAlkyl HalideSecondary/Tertiary Amine, Quaternary Ammonium Salt

As a primary aromatic amine, 2-Chloro-1,4-benzenediamine can undergo diazotization in the presence of a nitrous acid source (typically sodium nitrite (B80452) in an acidic solution) to form a diazonium salt. This reaction is a cornerstone in the synthesis of azo dyes. nanotrun.com The resulting diazonium salt can then be coupled with an electron-rich aromatic compound, such as a phenol (B47542) or another amine, to produce a highly colored azo compound. This reactivity makes 2-Chloro-1,4-benzenediamine an important intermediate in the dye and pigment industry. nanotrun.comechemi.com

2-Chloro-1,4-benzenediamine, being a 1,4-diamine, can participate in various condensation reactions. A notable example is the synthesis of polymers. It can serve as a monomer in the production of polymers like plastics and rubber. nanotrun.com

Furthermore, while it is a 1,4-diamine and not a 1,2-diamine (which is typically used for benzimidazole (B57391) synthesis), it can undergo condensation reactions with carbonyl compounds. For example, it reacts with p-methylbenzaldehyde to form a bis(4'-methylbenzal) derivative. prepchem.com

Redox Chemistry of this compound

The redox chemistry of phenylenediamines has been a subject of study, particularly their electrochemical oxidation. The oxidation of p-phenylenediamine (B122844) in an acidic medium involves a two-electron process to yield a diimine quinone species. uco.es Studies on the electrochemical oxidation of related compounds, such as 2,6-dichloro-1,4-phenylenediamine (B1196924) and 2,5-dichloro-1,4-phenylenediamine, have been conducted at glassy carbon electrodes. nih.govnih.gov These studies indicate that the oxidation process is complex and can be followed by chemical reactions of the oxidation products. uco.es

Cyclic voltammetry is a common technique used to study these redox processes. uco.esnih.govnih.gov The electrochemical degradation of 2,5-dichloro-1,4-phenylenediamine through anodic oxidation has been shown to follow first-order kinetics, leading to the release of ammonium and chloride ions. nih.gov It is expected that 2-Chloro-1,4-benzenediamine would exhibit similar behavior, being oxidized at the amine functionalities.

Formation of Complex Organic Structures Utilizing this compound as a Building Block

The reactivity of the amino groups in this compound, coupled with the electronic effects of the chlorine substituent, makes it a valuable precursor for the synthesis of diverse and complex organic molecules. Its application spans the creation of discrete molecular structures as well as the formation of high-molecular-weight polymers.

Synthesis of Schiff Bases

One of the fundamental reactions of 2-chloro-1,4-benzenediamine is its condensation with aldehydes to form Schiff bases, also known as imines. This reaction involves the nucleophilic attack of the amino groups on the carbonyl carbon of the aldehyde, followed by dehydration.

A notable example is the synthesis of bis(4'-methylbenzal)-2-chloro-1,4-phenylenediamine. In this reaction, 2-chloro-1,4-phenylenediamine is reacted with p-methylbenzaldehyde. prepchem.com The process typically involves refluxing the reactants in a suitable solvent, such as benzene, for several hours. prepchem.com The water generated during the reaction is removed, often azeotropically, to drive the equilibrium towards the formation of the Schiff base. prepchem.com The resulting product can then be purified by recrystallization. prepchem.com

Detailed Research Findings:

The synthesis of bis(4'-methylbenzal)-2-chloro-1,4-phenylenediamine demonstrates a straightforward method for extending the molecular framework of the parent diamine. The reaction proceeds as follows:

Table 1: Synthesis of bis(4'-methylbenzal)-2-chloro-1,4-phenylenediamine
Reactant 1Reactant 2SolventReaction ConditionsProductPurification Method
2-Chloro-1,4-phenylenediaminep-MethylbenzaldehydeBenzeneReflux, 4 hoursbis(4'-methylbenzal)-2-chloro-1,4-phenylenediamineRecrystallization from isopropyl alcohol

This reaction highlights the utility of 2-chloro-1,4-benzenediamine in creating larger, conjugated systems, which are of interest in various fields of materials science and coordination chemistry.

Incorporation into Aromatic Polyamides (Aramids)

Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. These properties arise from the rigid aromatic backbones and strong intermolecular hydrogen bonding between the amide linkages. 2-Chloro-1,4-benzenediamine can be utilized as a monomer in the synthesis of aramids, where the presence of the chlorine atom can modify the polymer's properties, such as solubility and flame retardancy.

The synthesis of aromatic polyamides from 2-chloro-1,4-phenylenediamine typically follows a low-temperature solution polycondensation method. This involves the reaction of the diamine with an aromatic diacid chloride, such as terephthaloyl chloride, in an aprotic polar solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). mdpi.com

Detailed Research Findings:

While specific data on the homopolymer of 2-chloro-1,4-phenylenediamine and terephthaloyl chloride is not extensively detailed in readily available literature, the general principles of aramid synthesis are well-established. The reaction proceeds via nucleophilic acyl substitution, where the amino groups of the diamine attack the carbonyl carbons of the diacid chloride, eliminating hydrogen chloride.

Table 2: General Synthesis of Aromatic Polyamides
Diamine MonomerDiacid Chloride MonomerSolvent SystemReaction TypeResulting Polymer
2-Chloro-1,4-phenylenediamineTerephthaloyl chlorideNMP or DMAcLow-temperature solution polycondensationChloro-substituted aromatic polyamide

The incorporation of the chloro-substituent is expected to disrupt the packing of the polymer chains to some extent, which could lead to increased solubility in organic solvents compared to the non-chlorinated analogue, poly(p-phenylene terephthalamide).

Role as a Precursor in Azo Dye Synthesis

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–). 2-Chloro-1,4-benzenediamine can serve as a key intermediate in the synthesis of azo dyes, typically acting as the diazo component.

The synthesis of an azo dye using 2-chloro-1,4-benzenediamine involves a two-step process:

Diazotization: The primary amino group of 2-chloro-1,4-benzenediamine is converted into a diazonium salt. This is typically achieved by treating the diamine hydrochloride with sodium nitrite in an acidic medium at low temperatures (0–5 °C). nih.gov

Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol or an aniline (B41778) derivative. nih.gov The electrophilic diazonium ion attacks the electron-rich ring of the coupling component to form the stable azo linkage.

Detailed Research Findings:

The specific azo dyes that can be synthesized from 2-chloro-1,4-benzenediamine are numerous, and their final color depends on the nature of the coupling component and any subsequent chemical modifications. The general reaction scheme is as follows:

Table 3: General Scheme for Azo Dye Synthesis
Starting MaterialReagents for DiazotizationIntermediateCoupling ComponentProduct Class
This compoundNaNO₂, HCl (aq)2-Chloro-1,4-benzenediazonium saltElectron-rich aromatic compound (e.g., phenols, anilines)Azo Dye

The presence of the chlorine atom and the remaining amino group on the benzene ring of the final dye molecule can influence its tinctorial properties, fastness, and affinity for different fibers.

Advanced Spectroscopic and Analytical Characterization of 2 Chloro 1,4 Benzenediamine Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for delineating the carbon-hydrogen framework of a molecule. For 2-Chloro-1,4-benzenediamine hydrochloride, NMR provides critical data on the electronic environment of each proton and carbon atom, enabling unambiguous structural assignment.

In the ¹H NMR spectrum of this compound, the chemical shifts of the aromatic protons are influenced by the interplay of the electron-donating amine groups (-NH₃⁺) and the electron-withdrawing chloro group (-Cl). The protonation of the amine groups in the hydrochloride salt leads to a downfield shift of the aromatic protons compared to the free base, due to the increased deshielding effect.

The aromatic region is expected to exhibit an ABC coupling system. The proton adjacent to the chlorine atom (H-3) would likely appear as a doublet, coupled to H-5. The proton situated between the two amine groups (H-5) would be a doublet of doublets, and the proton adjacent to the second amine group (H-6) would present as a doublet. The amine protons themselves would likely appear as a broad singlet, further downfield, due to proton exchange and quadrupolar broadening from the nitrogen atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic H-3 7.2 - 7.4 d ~2.5
Aromatic H-5 6.9 - 7.1 dd ~8.5, ~2.5
Aromatic H-6 6.8 - 7.0 d ~8.5

Note: These are predicted values and may vary based on the solvent and concentration.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons in this compound are determined by the substituent effects. The carbon atom bearing the chlorine (C-2) is expected to be significantly downfield due to the inductive effect of the halogen. The carbons attached to the amine groups (C-1 and C-4) will also be influenced by the electron-withdrawing nature of the -NH₃⁺ groups.

Distortionless Enhancement by Polarization Transfer (DEPT) spectroscopy is instrumental in distinguishing between methine (-CH) and quaternary carbons. A DEPT-135 experiment would show positive signals for CH carbons and no signals for quaternary carbons, which is particularly useful for assigning the aromatic carbons in this molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts and DEPT-135 Data for this compound

Carbon Predicted Chemical Shift (δ, ppm) DEPT-135 Signal
C-1 (-NH₃⁺) 135 - 140 No Signal
C-2 (-Cl) 125 - 130 No Signal
C-3 120 - 125 Positive
C-4 (-NH₃⁺) 130 - 135 No Signal
C-5 115 - 120 Positive

Note: These are predicted values and may vary based on the solvent and concentration.

To definitively assign the proton and carbon signals and to elucidate the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal scalar couplings between adjacent protons. For this compound, cross-peaks would be expected between H-5 and H-6, and between H-3 and H-5, confirming their ortho and meta relationships, respectively.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. wikipedia.org It would allow for the unambiguous assignment of each aromatic proton to its corresponding carbon atom. For example, the proton at δ 7.2-7.4 ppm would show a correlation to the carbon at δ 120-125 ppm, assigning them as H-3 and C-3.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for identifying the connectivity around quaternary carbons. For instance, the amine protons could show correlations to C-1, C-2, and C-6, while H-3 would show correlations to C-1, C-2, and C-5.

Vibrational Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its functional groups. The presence of the ammonium (B1175870) groups (-NH₃⁺) will give rise to strong, broad absorptions in the region of 3200-2800 cm⁻¹ due to N-H stretching vibrations. Aromatic C-H stretching vibrations are anticipated to appear as weaker bands above 3000 cm⁻¹. The C-N stretching vibrations and aromatic C=C ring stretching vibrations will be observed in the fingerprint region, typically between 1600 cm⁻¹ and 1400 cm⁻¹. The C-Cl stretching vibration is expected to appear as a strong band in the lower frequency region of the spectrum.

Table 3: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Mode
3200-2800 Strong, Broad N-H Stretch (Ammonium)
3100-3000 Medium-Weak Aromatic C-H Stretch
1620-1580 Medium Aromatic C=C Ring Stretch
1550-1450 Medium N-H Bend (Ammonium)
1300-1200 Medium-Strong C-N Stretch
850-800 Strong C-H Out-of-plane Bend

Raman spectroscopy provides complementary information to FT-IR. nih.gov Aromatic ring vibrations, particularly the ring breathing modes, often give rise to strong and sharp signals in the Raman spectrum. The symmetric stretching of the C=C bonds in the benzene (B151609) ring is expected to be a prominent feature. While N-H vibrations are often weaker in Raman spectra compared to FT-IR, they can still be observed. The C-Cl stretch is also typically Raman active. For substituted phenylenediamines, Raman spectroscopy can be a powerful tool for studying molecular structure and interactions. researchgate.netresearchgate.net

Table 4: Predicted Raman Shifts for this compound

Raman Shift (cm⁻¹) Intensity Vibrational Mode
3100-3000 Medium Aromatic C-H Stretch
1620-1580 Strong Aromatic C=C Ring Stretch
1300-1250 Medium C-N Stretch
1000-950 Strong Aromatic Ring Breathing

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. For aromatic compounds like 2-Chloro-1,4-benzenediamine, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones. The primary electronic transitions observed in such systems are π → π* and n → π*.

The benzene ring and the amino groups in 2-Chloro-1,4-benzenediamine contain π electrons and non-bonding (n) electrons, respectively. The presence of the conjugated π system of the benzene ring and the lone pairs of electrons on the nitrogen atoms are expected to give rise to characteristic absorption bands. The π → π* transitions, which involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital, are typically of high intensity. The n → π* transitions, resulting from the promotion of a non-bonding electron to an anti-bonding π* orbital, are generally of lower intensity.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds by analyzing their fragmentation patterns upon ionization.

For 2-Chloro-1,4-benzenediamine, with a molecular formula of C₆H₇ClN₂, the nominal molecular weight is 142.58 g/mol . nih.gov The presence of a chlorine atom is a key feature that can be identified in the mass spectrum due to the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl in an approximate ratio of 3:1). This results in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak (M+).

While a specific mass spectrum for 2-Chloro-1,4-benzenediamine was not found in the searched literature, data for its isomer, 4-Chloro-o-phenylenediamine, shows prominent peaks at m/z 142 and 144, confirming the presence of one chlorine atom. nih.gov The fragmentation of aromatic amines is influenced by the stable aromatic ring. Common fragmentation pathways for halogenated aromatic compounds include the expulsion of the halogen atom (X) or a hydrogen halide (HX). researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. The exact mass of 2-Chloro-1,4-benzenediamine (C₆H₇ClN₂) is calculated to be 142.0298. nih.gov HRMS can distinguish this from other molecules with the same nominal mass but different elemental compositions, thus providing a high degree of confidence in the molecular formula assignment.

Interactive Data Table: HRMS Data for 2-Chloro-1,4-benzenediamine

ParameterValue
Molecular FormulaC₆H₇ClN₂
Nominal Mass142
Monoisotopic Mass142.0298
Calculated m/z ([M+H]⁺)143.0371

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation, where a specific precursor ion is selected, fragmented, and its product ions are analyzed. This provides detailed information about the connectivity of atoms within the molecule.

For the isomeric compound 4-Chloro-o-phenylenediamine, MS/MS analysis of the protonated molecular ion ([M+H]⁺, m/z 143.0371) reveals characteristic fragment ions at m/z 125.9, 108, and 107. nih.gov The loss of ammonia (B1221849) (NH₃) from the precursor ion would lead to a fragment at m/z 126. The subsequent loss of a chlorine radical would not be a primary fragmentation pathway for an even-electron ion. A more likely fragmentation would involve the loss of HCl, though this is not directly observed in the provided data. The ion at m/z 108 could correspond to the loss of both HCl and a nitrogen-containing species. The fragmentation pattern of this compound would be expected to show similar losses, providing valuable information for its structural confirmation.

X-ray Diffraction (XRD) for Solid-State Structure and Crystallography

While the crystal structure of this compound has not been specifically reported in the searched literature, a detailed crystallographic study of the closely related isomer, o-phenylenediamine (B120857) dihydrochloride, provides significant insight into the expected solid-state structure. iucr.org This analogous compound crystallizes in the monoclinic space group C2/c. iucr.org The structure consists of layers of the protonated diamine cations, C₆H₄(NH₃)₂²⁺, arranged approximately parallel to the ab plane, with chloride ions situated between these layers. iucr.org The crystal packing is stabilized by a network of hydrogen bonds between the ammonium groups and the chloride ions. iucr.org

It is highly probable that this compound would adopt a similar layered structure, with the chloro-substituted phenylenediamine cations forming sheets that are held together by hydrogen bonding interactions with the chloride anions.

Interactive Data Table: Crystallographic Data for the Analogous o-Phenylenediamine Dihydrochloride

ParameterValueReference
Crystal SystemMonoclinic iucr.org
Space GroupC2/c iucr.org
a (Å)7.3352 iucr.org
b (Å)14.5184 iucr.org
c (Å)8.0062 iucr.org
β (°)94.056 iucr.org
Z4 iucr.org

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating and quantifying the components of a mixture, making them ideal for assessing the purity of chemical compounds.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally labile compounds. The development of a robust HPLC method is crucial for the quality control of this compound.

A suitable HPLC method for the analysis of phenylenediamine isomers has been reported, which can serve as a foundation for a method for this compound. sielc.com This method utilizes a mixed-mode stationary phase, such as a Primesep 100 column, which allows for a combination of reversed-phase and ion-exchange interactions. sielc.com An isocratic mobile phase consisting of acetonitrile, water, and a buffer like sulfuric acid is employed to achieve separation. sielc.com Detection is typically performed using a UV detector at a wavelength where the analyte exhibits strong absorbance, such as 200 nm for the phenylenediamine isomers. sielc.com

The validation of the HPLC method is a critical step to ensure its reliability and accuracy. According to international guidelines, validation involves assessing several parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Interactive Data Table: Exemplary HPLC Method Parameters for Phenylenediamine Isomer Analysis

ParameterConditionReference
ColumnPrimesep 100, 4.6 x 150 mm, 5 µm sielc.com
Mobile PhaseAcetonitrile - 40% sielc.com
BufferSulfuric Acid - 0.1% sielc.com
Flow Rate1.0 mL/min sielc.com
DetectionUV at 200 nm sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the inherent polarity and low volatility of 2-Chloro-1,4-benzenediamine, particularly in its hydrochloride salt form, necessitate a chemical modification step known as derivatization prior to GC-MS analysis. Derivatization transforms the polar amino groups into less polar, more volatile functional groups, thereby improving chromatographic peak shape, enhancing thermal stability, and facilitating elution from the GC column.

The primary objectives of derivatizing 2-Chloro-1,4-benzenediamine for GC-MS analysis are to:

Increase Volatility: By replacing the active hydrogens on the amine groups with non-polar moieties, the intermolecular hydrogen bonding is significantly reduced, which in turn lowers the boiling point of the analyte and allows it to be readily vaporized in the GC inlet.

Improve Thermal Stability: Derivatization protects the amine functional groups from degradation at the high temperatures typically employed in GC analysis.

Enhance Chromatographic Separation: The resulting derivatives are less likely to interact with active sites on the GC column, leading to more symmetrical peak shapes and improved resolution from other components in a mixture.

Facilitate Mass Spectral Interpretation: The fragmentation patterns of the derivatives in the mass spectrometer can provide clear and characteristic ions that are useful for structural elucidation and confirmation.

Common derivatization strategies for primary aromatic amines like 2-Chloro-1,4-benzenediamine include acylation and silylation.

Acylation involves the reaction of the amine groups with an acylating agent, typically a perfluorinated anhydride (B1165640) such as trifluoroacetic anhydride (TFAA). This reaction forms stable amide derivatives. The introduction of fluorine atoms into the molecule can also enhance the sensitivity of detection when using an electron capture detector (ECD), though mass spectrometry remains the primary mode of identification. For instance, the derivatization of p-phenylenediamine (B122844) with TFA has been shown to produce a readily identifiable N,N'-trifluoroacetyl derivative with a molecular ion at m/z 300.

Silylation is another widely used technique where the active hydrogens of the amine groups are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly employed for this purpose. The resulting TMS derivatives are generally more volatile and less polar than their acylated counterparts. While specific studies detailing the silylation of 2-Chloro-1,4-benzenediamine are not abundant in publicly available literature, the analysis of structurally similar compounds like 1,4-bis(trimethylsilyl)benzene (B82404) provides insights into the expected mass spectral characteristics.

A study on the analysis of oxidative hair dye ingredients utilized in situ derivatization followed by GC-MS to detect and quantify several compounds, including 2-chloro-1,4-phenylenediamine. mdpi.com This research underscores the practical application of derivatization for the analysis of this compound in complex matrices. The validation of the analytical method demonstrated good linearity and sensitivity, with a limit of detection (LOD) and limit of quantification (LOQ) determined for a range of analytes. mdpi.com

The selection of the appropriate derivatization reagent and reaction conditions is crucial for achieving optimal results in the GC-MS analysis of 2-Chloro-1,4-benzenediamine. Factors such as reaction time, temperature, and the choice of solvent can significantly impact the yield and stability of the resulting derivatives.

Below are interactive data tables summarizing the key aspects of GC-MS analysis of volatile derivatives of aromatic amines, drawing parallels to the expected behavior of derivatized 2-Chloro-1,4-benzenediamine.

Table 1: Common Derivatization Reagents for Aromatic Amines in GC-MS

Derivatization Technique Reagent Derivative Formed Key Advantages
Acylation Trifluoroacetic Anhydride (TFAA) N-Trifluoroacetyl amide Forms stable derivatives, enhances ECD response.
Silylation N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) N-Trimethylsilyl (TMS) amine Produces highly volatile derivatives, clean reactions.

Table 2: Illustrative Mass Spectral Data for Phenylenediamine Derivatives

Derivative Expected Molecular Ion (m/z) Key Fragment Ions (m/z)
N,N'-bis(trifluoroacetyl)-p-phenylenediamine 300 Characteristic fragments from the loss of CF3 and CO groups.

It is important to note that the specific retention times and mass spectral fragmentation patterns for the derivatives of 2-Chloro-1,4-benzenediamine would need to be determined experimentally under specific chromatographic and mass spectrometric conditions. The data presented here are based on the analysis of closely related compounds and serve as a guide for the expected analytical outcomes.

Applications in Polymer Science and Materials Chemistry

2-Chloro-1,4-benzenediamine Hydrochloride as a Monomer in Polymer Synthesis

This compound, or more commonly its free base form (2-chloro-p-phenylenediamine), serves as a crucial building block in the synthesis of advanced polymers. Chloro-substituted phenylenediamines are particularly noted for their role as monomers in creating heat-resistant, flame-retardant, and high-strength fibers, films, and lacquers. nih.gov The presence of the chlorine atom on the benzene (B151609) ring modifies the polymer's properties by altering chain packing, intermolecular forces, and rotational energy barriers of the polymer backbone. This strategic substitution is a key reason for its use in the production of specialized polymeric materials. nih.gov Its primary application is in the synthesis of aromatic polyamides, commonly known as aramids, where it is used to create fibers with enhanced characteristics. google.com

Synthesis of High-Performance Polymers Incorporating this compound

The incorporation of 2-Chloro-1,4-benzenediamine moieties into polymer chains is a strategy to develop materials with superior thermal and mechanical properties.

Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional strength and thermal stability. The standard synthesis method involves the low-temperature polycondensation of an aromatic diamine with a diacid chloride. nih.gov In this context, 2-chloro-p-phenylenediamine is reacted with aromatic diacid chlorides, such as terephthaloyl chloride, to produce the corresponding aramid. usitc.govprepchem.comgoogle.com

The reaction, typically carried out in an amide-based solvent system, results in a polymer chain characterized by rigid aromatic and amide groups. textilelearner.net The presence of the chlorine atom on the phenylenediamine ring introduces polarity and can influence the hydrogen bonding between adjacent polymer chains, affecting the final properties of the material. Patents have disclosed the use of 2-chloro-p-phenylenediamine in the synthesis of high-tenacity aramid fibers, indicating its importance in developing polymers with improved performance characteristics. google.comusitc.gov

Table 1: Representative Monomers for Aramid Synthesis

Monomer Type Example Compound Role in Polymerization
Aromatic Diamine 2-Chloro-1,4-benzenediamine Provides aromatic amine functional groups

This table illustrates the typical monomers used in the polycondensation reaction to form aramids incorporating the chloro-substituted diamine.

Polyimides are another class of high-performance polymers known for their outstanding thermal stability, chemical resistance, and dielectric properties. zeusinc.com Their synthesis generally involves a two-step process where a dianhydride is reacted with a diamine to first form a soluble poly(amic acid) precursor. dtic.milgoogle.com This precursor is then chemically or thermally cyclized to form the final, often insoluble and infusible, polyimide. dtic.mil

By utilizing 2-Chloro-1,4-benzenediamine as the diamine monomer in reaction with a tetracarboxylic dianhydride, such as pyromellitic dianhydride (PMDA), a polyimide with a chlorinated moiety in its repeating unit can be synthesized. zeusinc.comdtic.milresearchgate.net The structure of both the diamine and the dianhydride significantly impacts the final properties of the polyimide. researchgate.net The incorporation of the chlorine atom is expected to affect properties such as solubility, glass transition temperature, and flame retardancy due to its steric hindrance and electronic effects, which alter the polymer chain's conformation and intermolecular interactions.

Polyurethanes are versatile polymers whose properties can be extensively tailored. They are synthesized from the reaction of diisocyanates with polyols and chain extenders. Diamines are commonly used as chain extenders, reacting with isocyanate groups to form urea (B33335) linkages, which can create hard segments within the polymer structure and provide strong intermolecular hydrogen bonding. nih.gov

Halogen-substituted aromatic diamines are employed as chain extenders to produce polyurethanes with high thermal stability, tear strength, and modulus. google.com While direct studies detailing the use of this compound are not prevalent, the use of similar structures like other halogen-substituted aromatic diamines suggests its potential role as a chain extender or crosslinking agent. google.com In this capacity, it would react with isocyanate-terminated prepolymers, enhancing the thermomechanical properties of the resulting polyurethane network due to the rigidity of the aromatic ring and the strong intermolecular interactions introduced by the urea linkages.

Development of Functional Polymeric Materials

The inclusion of specific monomers like 2-Chloro-1,4-benzenediamine is a key strategy in developing functional polymers where enhanced material properties are required.

The mechanical properties of aramid fibers, such as high tensile strength and modulus, are a direct result of their chemical structure, which consists of rigid aromatic backbones and strong intermolecular hydrogen bonds. textilelearner.netcore.ac.uk The high degree of molecular orientation allows for efficient load transfer along the polymer chains. core.ac.uk

Incorporating a chlorine atom onto the p-phenylenediamine (B122844) monomer introduces several effects that can enhance mechanical performance. The bulky chlorine atom can increase the rotational barrier between the aromatic rings, leading to a more rigid and planar polymer chain. This increased rigidity contributes to a higher tensile modulus. Furthermore, the electronegative chlorine atom alters the electron density of the aromatic ring, which can influence the strength of the intermolecular hydrogen bonds between amide groups on adjacent chains. This modification in chain-to-chain interaction and packing efficiency can lead to improved tensile strength. A Russian patent notes that the use of purified 2-chloro-1,4-phenylenediamine results in aramid fibers with "improved characteristics," which implies an enhancement of such mechanical properties. google.com

Table 2: General Mechanical Properties of Aramid Fibers

Property Typical Value Range Influencing Structural Factor
Tensile Strength 3045 MPa High crystallinity and strong intermolecular forces. textilelearner.net
Tensile Modulus Moderately high to ultra-high Rigidity of the aromatic polymer backbone. textilelearner.net

This table provides a general overview of the mechanical properties typical for para-aramid fibers. The specific values for polymers derived from 2-Chloro-1,4-benzenediamine would be influenced by the structural changes introduced by the chlorine atom.

Application as Curing Agents in Epoxy Resins

Aromatic amines are a critical class of curing agents for epoxy resins, valued for imparting superior thermal and chemical resistance to the cured thermoset network compared to their aliphatic counterparts. nih.gov The reaction mechanism involves the nucleophilic attack of the amine's active hydrogen atoms on the epoxide ring, leading to the formation of a highly cross-linked, three-dimensional structure. researchgate.net This process, however, generally requires higher temperatures for curing due to the lower basicity and steric hindrance of aromatic amines. nih.gov

The curing behavior and final properties of an epoxy resin are significantly influenced by the structure of the amine hardener. Studies on isomeric phenylenediamines (PDAs) as curing agents for diglycidyl ether of bisphenol F (DGEBF) epoxy resin show that the substitution pattern on the aromatic ring (ortho, meta, or para) dictates the curing kinetics and the thermomechanical properties of the final product. koreascience.kr For para-phenylenediamine (p-PDA), the parent compound of 2-Chloro-1,4-benzenediamine, the curing reaction exhibits the lowest activation energy and initiation temperature among the isomers, resulting in the fastest cure rate. koreascience.kr

Table 2: Properties of Epoxy Resin Cured with p-Phenylenediamine (p-PDA)

PropertyValueReference
Curing Initiation TemperatureLowest among PDA isomers koreascience.kr
Activation EnergyLowest among PDA isomers koreascience.kr
Glass Transition Temperature (Tg)Lower than o-PDA and m-PDA cured systems koreascience.kr
Tensile StrengthLowest among PDA isomers koreascience.kr
Fracture ToughnessLowest among PDA isomers koreascience.kr

Research into Aramid Fibers with Improved Characteristics Utilizing 2-Chloro-1,4-benzenediamine

Aramid fibers, or aromatic polyamides, are a class of high-performance synthetic fibers known for their exceptional strength-to-weight ratio, high tensile modulus, and excellent thermal stability. researchgate.net The most well-known para-aramid fiber, poly(p-phenylene terephthalamide) (PPTA), is synthesized from the polycondensation of p-phenylenediamine and terephthaloyl chloride. textilelearner.netresearchgate.net These fibers derive their superior properties from the high degree of molecular orientation of rigid-rod polymer chains, which are linked by strong hydrogen bonds. textilelearner.net

Research into novel aramid fibers has explored the use of various monomers to tailor properties for specific applications. The use of 2-chloro-p-phenylenediamine as a monomer in the fabrication of high-tenacity aramid yarn has been documented. re-tic.com The introduction of a chlorine atom onto the phenylenediamine ring can impart several advantageous characteristics to the resulting aramid fiber.

One primary benefit is improved solubility of the polymer in organic solvents. The chlorine substituent disrupts the symmetry and regularity of the polymer chain, which can hinder the tight packing that makes conventional aramids notoriously difficult to dissolve. re-tic.com This enhanced solubility facilitates the preparation of the spinning solution, a critical step in the fiber manufacturing process, potentially allowing for easier and more efficient processing. nih.gov

Furthermore, the presence of the chlorine atom can influence the mechanical and thermal properties of the final fiber. While it may slightly disrupt the crystallinity compared to the non-substituted analogue, the strong polar nature of the C-Cl bond can lead to enhanced inter-chain interactions. This could potentially lead to improvements in properties such as tensile strength and thermal stability. re-tic.com High-performance aramid fibers exhibit tensile strengths that can exceed 5.5 GPa and tensile moduli around 85.6 GPa. core.ac.uk The goal of incorporating monomers like 2-chloro-p-phenylenediamine is to push these performance boundaries even further. The thermal stability of aramid fibers is also a key feature, with mechanical properties being retained at temperatures up to 300–350 °C. nih.gov

Table 3: Typical Mechanical Properties of High-Performance Para-Aramid Fibers

PropertyTypical ValueReference
Tensile Strength4.4 - 5.5 GPa core.ac.uk
Tensile Modulus~85.6 GPa core.ac.uk
Elongation at BreakMedium to Low nih.gov
Density~1.44 g/cm³Not Specified

Role in Pharmaceutical Intermediate Synthesis and Scaffold Design

2-Chloro-1,4-benzenediamine Hydrochloride as a Key Intermediate in Pharmaceutical Synthesis

This compound serves as a crucial building block in the synthesis of various pharmaceuticals. Its utility stems from the reactive nature of its two amino groups and the influence of the chloro substituent on the benzene (B151609) ring. This compound functions as a key intermediate, meaning it is a precursor molecule that is transformed through subsequent chemical reactions into the final active pharmaceutical ingredient (API).

The presence of the diamine structure allows for the construction of more complex molecular architectures, particularly heterocyclic systems that are prevalent in drug molecules. It is involved in the synthesis of several classes of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs. nanotrun.com A notable example is its role as an intermediate in the production of the anti-cancer drug etoposide. nanotrun.com The strategic placement of the chloro and amino groups on the phenylenediamine core allows for regioselective reactions, providing a reliable route to specific, complex target molecules. This makes it a valuable component in the multi-step synthesis pathways common in the pharmaceutical industry.

Rational Design of Bioactive Derivatives Based on the 2-Chloro-1,4-benzenediamine Scaffold

In medicinal chemistry, a "scaffold" refers to the core chemical structure of a compound that is responsible for its primary biological activity. The 2-chloro-1,4-benzenediamine structure serves as a privileged scaffold for the rational design of new bioactive molecules. Rational drug design involves modifying a known scaffold to optimize its pharmacological profile, such as enhancing its potency, selectivity, or metabolic stability.

The 2-chloro-1,4-benzenediamine scaffold is particularly useful for creating libraries of benzimidazole (B57391) derivatives. rsc.orgnih.gov Benzimidazoles, which consist of a benzene ring fused to an imidazole (B134444) ring, are a prominent class of compounds with a wide range of pharmacological activities, including anticancer and antimicrobial properties. rsc.orgmdpi.com

The design process often involves a structure-activity relationship (SAR) study, where different chemical groups are systematically attached to the scaffold to see how the changes affect biological activity. For benzimidazoles derived from chloro-phenylenediamines, substitutions at the N-1, C-2, and C-6 positions have been shown to be critical for their pharmacological effects. rsc.org By using the 2-chloro-1,4-benzenediamine core, medicinal chemists can synthesize a diverse range of derivatives with varied substituents, which are then screened for potential therapeutic applications against targets like bacteria, fungi, and cancer cells. rsc.org This approach, sometimes involving "scaffold morphing" to create related but novel core structures, is a key strategy in the discovery of new drugs. nih.gov

Table 1: Bioactive Scaffolds and Derivatives Originating from Chloro-Phenylenediamine Precursors

Scaffold ClassTherapeutic Target/ActivityDesign Strategy
BenzimidazolesAntimicrobial, AnticancerSubstitution at N-1, C-2, and C-6 positions to modulate activity. rsc.org
BenzimidazolesAntimycobacterial (DprE1 enzyme inhibition)Scaffold morphing from an azaindole core to improve properties. nih.gov
1,4-BenzodiazepinesCentral Nervous System (CNS) agentsUsed as a core structure for developing drugs targeting CNS disorders. nih.gov

Synthetic Strategies for Nitrogen-Containing Heterocycles Derived from this compound

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, as these ring systems are found in a vast number of natural products and synthetic drugs. openmedicinalchemistryjournal.com this compound is an ideal starting material for creating such structures due to its vicinal diamine functionality (once converted or if an isomer is used) or its potential for cyclization reactions.

Common synthetic strategies involve condensation reactions where the diamine is reacted with compounds containing two electrophilic centers. These reactions lead to the formation of fused heterocyclic rings. Key examples of heterocycles synthesized from phenylenediamine precursors include:

Benzimidazoles : These are typically formed by the condensation of a phenylenediamine with a carboxylic acid (known as the Phillips–Ladenburg reaction) or, more commonly, with an aldehyde followed by an oxidative cyclization. rsc.orgmdpi.com The use of various substituted aldehydes allows for the introduction of diverse functional groups at the 2-position of the benzimidazole ring. rsc.org

Quinoxalines : These are synthesized by reacting a phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or a substituted derivative. mdpi.com This reaction provides a straightforward route to the quinoxaline (B1680401) core, which is another important scaffold in drug discovery.

Other Heterocycles : Advanced palladium-catalyzed cyclization methods can be used to synthesize a wider range of heterocycles. For instance, related aniline (B41778) derivatives have been used to prepare carbazoles, indoles, and dibenzazepines, demonstrating the versatility of these building blocks in modern synthetic chemistry. semanticscholar.org

Microwave-assisted synthesis has emerged as an efficient method for these transformations, often leading to higher yields and significantly shorter reaction times compared to conventional heating methods. rsc.orgtandfonline.com

Table 2: Synthesis of Nitrogen-Containing Heterocycles from Phenylenediamine Precursors

Heterocycle ClassReagent(s)Reaction Type
BenzimidazolesAldehydes, Carboxylic AcidsCondensation / Oxidative Cyclization rsc.org
Quinoxalines1,2-Dicarbonyl compounds (e.g., glyoxal)Condensation mdpi.com
2,1,3-BenzothiadiazolesThionyl chlorideCyclization mdpi.com
Benzo[d]imidazol-2(3H)-onesN,N′-Carbonyldiimidazole (CDI)Cyclization mdpi.com

Applications in Agrochemical Synthesis as a Building Block

Beyond its role in pharmaceuticals, 2-chloro-1,4-benzenediamine is also a valuable intermediate in the agrochemical industry. nanotrun.com The structural features that make it useful in drug synthesis—namely, the reactive amino groups and the substituted aromatic ring—are also advantageous for creating active ingredients for crop protection.

It serves as a versatile building block for the synthesis of a variety of pesticides, including herbicides, insecticides, and fungicides. nanotrun.com The diamine functionality allows for the construction of diverse chemical structures, while the chlorine atom can enhance the biological activity and influence the physicochemical properties of the final product, such as its environmental persistence and mode of action. By incorporating the 2-chloro-1,4-benzenediamine core into larger molecules, agrochemical researchers can develop new compounds with specific activities against agricultural pests, weeds, and plant diseases.

Theoretical and Computational Investigations of 2 Chloro 1,4 Benzenediamine Hydrochloride

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic structure and reactivity of 2-Chloro-1,4-benzenediamine hydrochloride. nih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

The geometric structure of the molecule is first optimized to find its lowest energy conformation. From this optimized structure, a variety of electronic properties and reactivity descriptors can be calculated. Key among these are the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. scienceopen.com

Another important tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, colored blue). For this compound, the MEP would show negative potential around the nitrogen atoms and the chlorine atom, indicating their role as sites for electrophilic attack, while the hydrogen atoms of the amine/ammonium (B1175870) groups would show positive potential, marking them as sites for nucleophilic interaction.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters are invaluable for predicting how the molecule will behave in chemical reactions.

Table 1: Calculated Electronic Properties and Reactivity Descriptors Note: These values are representative examples based on DFT calculations for structurally similar aromatic amines and are presented for illustrative purposes.

PropertySymbolRepresentative ValueSignificance
Highest Occupied Molecular Orbital EnergyEHOMO-5.8 eVElectron-donating ability
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.2 eVElectron-accepting ability
HOMO-LUMO Energy GapΔE4.6 eVChemical reactivity, stability
Electronegativityχ3.5 eVElectron-attracting power
Chemical Hardnessη2.3 eVResistance to charge transfer
Global Electrophilicity Indexω2.67 eVPropensity to accept electrons

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insight into the static electronic properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time, including its conformational flexibility and interactions with its environment. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a virtual window into molecular behavior on the femtosecond to microsecond timescale.

For these simulations, a force field—a set of parameters describing the potential energy of the system—is required. Resources like the Automated Topology Builder (ATB) can provide the necessary parameters for molecules like 2-Chloro-1,4-benzenediamine. uq.edu.au An MD simulation typically places the molecule of interest in a simulation box filled with solvent molecules (e.g., water) to mimic solution conditions.

Conformational analysis is a key application of MD. The simulations can reveal the preferred three-dimensional arrangements (conformations) of the molecule, the energy barriers between them, and how the solvent influences this conformational landscape. For this compound, simulations would explore the rotation of the ammonium groups and their interaction with the chloride counter-ion and surrounding water molecules.

MD simulations are also exceptionally powerful for studying intermolecular interactions. By analyzing the trajectories of the molecules, one can identify and quantify the non-covalent interactions that govern the compound's behavior in solution. For this compound in an aqueous environment, these interactions would primarily include:

Hydrogen Bonding: Strong hydrogen bonds would form between the ammonium group hydrogens (donors) and the oxygen atoms of water molecules (acceptors). The amine group and the chlorine atom could also act as hydrogen bond acceptors.

Ion-Solvent Interactions: The positively charged ammonium group and the negatively charged chloride ion would be stabilized by strong electrostatic interactions with the polar water molecules.

π-π Stacking: Interactions between the aromatic rings of two or more molecules could occur, although these might be less prevalent in dilute aqueous solutions.

Analyses such as the Root Mean Square Deviation (RMSD) can be used to assess the stability of a particular conformation over time, while Radial Distribution Functions (RDFs) can provide detailed information about the structure of the solvent around the molecule. nih.gov

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are widely used to predict and interpret spectroscopic data, providing a crucial link between a molecule's structure and its experimental spectrum. DFT calculations are particularly effective for predicting vibrational (IR and Raman) and Nuclear Magnetic Resonance (NMR) spectra. nih.gov

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can determine the vibrational frequencies corresponding to the different normal modes of the molecule. These calculated frequencies, when appropriately scaled to correct for approximations in the theory and anharmonicity, often show excellent agreement with experimental Fourier-Transform Infrared (FTIR) and FT-Raman spectra. nih.govresearchgate.net This allows for the confident assignment of specific absorption bands to particular molecular motions, such as N-H stretching, C-Cl stretching, or aromatic ring deformations.

Table 2: Representative Calculated Vibrational Frequencies Note: These are illustrative assignments and frequencies based on DFT calculations for similar chlorinated phenylenediamines. nih.govmaterialsciencejournal.org

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Experimental Region (cm⁻¹)
N-H Stretch (Ammonium)345033123300 - 3100
C-H Stretch (Aromatic)321530863100 - 3000
C=C Stretch (Aromatic Ring)165515891620 - 1550
N-H Bend159015261550 - 1500
C-N Stretch131012581320 - 1250
C-Cl Stretch715686750 - 650

NMR Spectroscopy: The prediction of NMR spectra is another powerful application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating the isotropic magnetic shielding tensors of atomic nuclei. researchgate.net These values can then be converted into chemical shifts (δ) by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). Such calculations can predict both ¹H and ¹³C NMR chemical shifts, which is invaluable for structure elucidation, especially for distinguishing between isomers. nih.gov

UV-Visible Spectroscopy: The electronic transitions that give rise to UV-Visible absorption can be modeled using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies from the ground state to various excited states. The results provide the theoretical absorption maxima (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For 2-Chloro-1,4-benzenediamine, an experimental λmax has been reported at 318 nm in ethanol (B145695), providing a benchmark for theoretical TD-DFT calculations.

Reaction Mechanism Elucidation using Computational Chemistry

Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways that are often difficult or impossible to observe experimentally. whiterose.ac.uk By mapping the potential energy surface of a reaction, chemists can understand how reactants are converted into products.

A common application is to study the synthesis of a target molecule. For instance, 2-Chloro-1,4-benzenediamine is often synthesized by the chemical reduction of a precursor like 2-chloro-4-nitroaniline (B86195) or 1-chloro-2,4-dinitrobenzene. DFT calculations can be used to model this reduction process. Researchers can compute the energies of the reactants, products, any intermediates, and, most importantly, the transition states that connect them. rsc.org

The energy difference between the reactants and the highest-energy transition state is the activation energy (or energy barrier) of the reaction. A lower activation energy corresponds to a faster reaction rate. By comparing the energy barriers of different possible pathways, one can predict the most likely reaction mechanism. nih.gov For example, in a catalytic reduction, computations can help determine whether the reaction proceeds through a specific sequence of single-electron transfers or a concerted hydrogen atom transfer.

The results of these calculations are often visualized in a reaction coordinate diagram, which plots the energy of the system against the progress of the reaction. This provides a clear and intuitive picture of the reaction's energetic landscape. Such studies not only explain observed outcomes but can also be used to predict how changes in reactants, catalysts, or conditions might influence the reaction, thereby guiding the optimization of synthetic routes.

Structure-Activity Relationship (SAR) Studies on Derivatives (Computational Aspects)

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. Computational methods play a central role in modern SAR, particularly in the field of drug design and toxicology, by quantifying this relationship in what is known as a Quantitative Structure-Activity Relationship (QSAR). frontiersin.org

For derivatives of 2-Chloro-1,4-benzenediamine, which are used as intermediates in dyes and other specialty chemicals, computational SAR can be used to predict properties like toxicity, binding affinity to a biological target, or coloring efficiency. nih.gov

Molecular Docking: One of the most common computational techniques in SAR is molecular docking. mdpi.com This method predicts the preferred orientation of a molecule (the ligand) when bound to a biological target, such as a protein or enzyme, to form a stable complex. nih.govorientjchem.org Docking algorithms score different binding poses based on factors like electrostatic compatibility and hydrophobic interactions. A higher docking score generally indicates a stronger, more favorable interaction. By docking a series of 2-Chloro-1,4-benzenediamine derivatives into the active site of a target protein, researchers can identify the key structural features—such as the placement of the chloro and amine groups—that are crucial for binding. semanticscholar.org

3D-QSAR Modeling: 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), take this a step further by building a statistical model that correlates the biological activity of a set of molecules with their 3D properties. birmingham.ac.uk In a CoMFA study, a series of aligned molecules are placed in a 3D grid, and their steric and electrostatic fields are calculated at each grid point. The model then identifies which regions in space are sensitive to these properties. The resulting 3D contour map can guide the design of new derivatives with enhanced activity by showing where to add or remove steric bulk or where to modify the electrostatic properties.

To build a robust QSAR model, a range of molecular descriptors are calculated for each derivative. These can include:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, partial atomic charges.

Steric Descriptors: Molecular weight, volume, surface area.

Hydrophobic Descriptors: The partition coefficient (log P), which describes a molecule's solubility in water versus lipids.

By correlating these descriptors with experimentally measured activity, a predictive mathematical equation can be developed.

Environmental Chemistry and Transformation Pathways

Abiotic Degradation of 2-Chloro-1,4-benzenediamine Hydrochloride in Environmental Matrices

Abiotic degradation encompasses chemical processes that are not mediated by living organisms. For chlorinated aromatic compounds, hydrolysis and photolysis are two of the primary abiotic degradation pathways.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The susceptibility of a chlorinated aromatic amine to hydrolysis depends on the specific positioning of the chlorine and amine groups on the benzene (B151609) ring, as well as environmental conditions such as pH and temperature. For many aromatic amines, the C-N bond can be a target for hydrolysis. A study on p-phenylenediamine (B122844) antioxidants, which are structurally related, demonstrated that hydrolysis can occur, with half-lives ranging from hours to days depending on the specific substituents and conditions. nih.gov The process is often propelled by proton transfer from water to a nitrogen atom, followed by nucleophilic attack by a hydroxyl ion on a carbon atom of the C-N bond. nih.gov While specific hydrolysis products of 2-Chloro-1,4-benzenediamine have not been documented, analogous reactions suggest that the amino groups could be replaced by hydroxyl groups, potentially forming chloro-aminophenols or chlorohydroquinone.

Table 1: General Hydrolysis Trends for Aromatic Amines

pH Condition General Reactivity Potential Products
Acidic Generally slow, but can be catalyzed Hydroxylated derivatives
Neutral Variable, dependent on compound structure Hydroxylated derivatives
Basic Can be accelerated for some compounds Hydroxylated derivatives

Photolytic degradation, or photolysis, is the breakdown of compounds by light, particularly in the ultraviolet spectrum of sunlight. In aquatic environments, photolysis can be a significant degradation pathway for aromatic compounds. mdpi.com The rate of photolysis can be influenced by the presence of other substances in the water that act as photosensitizers. For related compounds like 2,4-dichlorophenoxyacetic acid (2,4-D), photolysis in soil and water has been observed, leading to the formation of intermediates such as 2,4-dichlorophenol (B122985) and 1,2,4-benzenetriol. researchgate.net It is plausible that 2-Chloro-1,4-benzenediamine undergoes similar photolytic transformation, potentially involving the cleavage of the C-Cl or C-N bonds and the subsequent oxidation of the aromatic ring.

Biotransformation and Biodegradation Studies

The microbial breakdown of organic compounds is a critical component of their environmental fate. Both aerobic and anaerobic microorganisms have been shown to degrade a wide variety of chlorinated aromatic compounds.

Under aerobic conditions, microorganisms often utilize oxygenases to initiate the degradation of aromatic rings. eurochlor.org For chloroanilines, a common initial step is dioxygenation, which introduces two hydroxyl groups onto the aromatic ring, leading to the formation of a chlorocatechol. nih.gov This intermediate is then susceptible to ring cleavage. nih.gov Alternatively, dehalogenation can occur, where the chlorine atom is removed. nih.gov Some bacteria are known to degrade chloroanilines by first converting them to aniline (B41778) or a chlorocatechol. researchgate.net

Anaerobic degradation of chlorinated aromatic compounds typically proceeds through reductive dechlorination, where the chlorine atom is removed and replaced with a hydrogen atom. clu-in.org This process is carried out by specific groups of anaerobic bacteria and is often the first step in the breakdown of more highly chlorinated compounds. eurochlor.org For monochlorinated compounds like 2-Chloro-1,4-benzenediamine, anaerobic degradation may be slower compared to more chlorinated analogues. nih.gov Studies on other chloroaromatic compounds have shown that degradation is often more favorable under methanogenic conditions. nih.gov

Table 2: Microbial Degradation Processes for Chlorinated Aromatic Amines

Process Conditions Key Enzymes/Mechanisms Common Intermediates
Aerobic Degradation Presence of Oxygen Dioxygenases, Monooxygenases Chlorocatechols, Aniline
Anaerobic Degradation Absence of Oxygen Reductive Dehalogenases Dechlorinated anilines

The characterization of metabolites is crucial for understanding the complete biodegradation pathway. For aerobic degradation of chloroanilines, common metabolites include chlorocatechols, which are then further broken down. nih.gov For example, the degradation of 3,4-dichloroaniline (B118046) can lead to the formation of 4-chloroaniline (B138754) and subsequently 4-chlorocatechol. nih.gov In the case of 2-chloro-4-nitroaniline (B86195), a structurally similar compound, aerobic degradation by Rhodococcus sp. was shown to proceed via the formation of 4-amino-3-chlorophenol (B108459) and 6-chlorohydroxyquinol. nih.govplos.org

Under anaerobic conditions, the primary initial transformation products are the corresponding dechlorinated aromatic amines. For instance, the anaerobic degradation of dichlorobenzenes can lead to the formation of monochlorobenzene. It is therefore expected that anaerobic transformation of 2-Chloro-1,4-benzenediamine would yield 1,4-benzenediamine as a primary metabolite.

Environmental Fate of Halogenated Aromatic Diamines in Soil and Aquatic Systems

In soil, the mobility and bioavailability of compounds like 2-Chloro-1,4-benzenediamine are influenced by their adsorption to soil organic matter and clay particles. mdpi.comjuniperpublishers.com Compounds with higher soil adsorption coefficients (Koc) are less mobile and less available for microbial degradation. illinois.edu The persistence of chlorinated aromatic compounds in soil can vary significantly, with half-lives ranging from days to years, depending on the specific compound and environmental conditions. juniperpublishers.com Microbial degradation is a major route for the breakdown of many chlorinated herbicides in soil. juniperpublishers.com

In aquatic systems, the fate of halogenated aromatic diamines is influenced by factors such as water solubility, photolysis, and biodegradation. mdpi.com Compounds that are more water-soluble are more likely to be transported with water flow. illinois.edu Photodegradation can be a significant removal mechanism in sunlit surface waters. mdpi.com The presence of acclimated microbial populations can lead to relatively rapid biodegradation. besjournal.com However, in the absence of such populations, these compounds can persist. besjournal.com The tendency of these compounds to partition to sediments can also be an important fate process, where they may undergo anaerobic degradation over longer time scales. nih.gov

Table 3: Key Environmental Fate Parameters for Chlorinated Aromatic Amines

Environmental Compartment Dominant Processes Influencing Factors General Persistence
Soil Adsorption, Microbial Degradation Organic matter content, pH, moisture, temperature Moderate to High
Aquatic Systems (Water Column) Photolysis, Biodegradation, Dilution Sunlight intensity, microbial population, water chemistry Low to Moderate
Aquatic Systems (Sediment) Adsorption, Anaerobic Biodegradation Organic carbon content, redox potential High

Incorporation of Transformation Products into Natural Organic Matter (e.g., Humus)

The environmental fate of this compound is significantly influenced by the interaction of its transformation products with natural organic matter (NOM), particularly humus, a complex and stable component of soil organic matter. The incorporation of these transformation products into the humus matrix is a critical process that can lead to the long-term sequestration of residues, affecting their bioavailability and potential toxicity.

The primary mechanism for the incorporation of aromatic amine derivatives, such as the transformation products of 2-Chloro-1,4-benzenediamine, into humus is through covalent bonding. acs.orgacs.org This process is often mediated by microbial enzymes or abiotic catalysts present in the soil environment. The transformation products, which may include various oxidized and coupled species, can react with the functional groups present in humic substances.

Research on aromatic amines indicates that their binding to humic substances occurs in two main phases. datapdf.com Initially, a rapid and reversible equilibrium is established, which is thought to involve the formation of imine linkages with carbonyl groups present in the humate structure. This is followed by a slower, less reversible reaction. This second phase is considered to represent a 1,4-addition to quinone-like structures within the humus, which, after tautomerization and oxidation, results in the formation of an amino-substituted quinone. datapdf.com

Studies using 15N NMR spectroscopy on aniline, a related aromatic amine, have provided direct evidence for the covalent binding to functional groups in humic and fulvic acids. These investigations revealed that aniline becomes incorporated into the humic structure through various forms, including anilinohydroquinone, anilinoquinone, anilide, and imine linkages. A significant portion of the bound amine was found in heterocyclic nitrogen forms, indicating complex cyclization and condensation reactions. acs.org

The transformation products of 2-Chloro-1,4-benzenediamine, retaining the aromatic amine moiety, are expected to undergo similar nucleophilic addition reactions with the quinone and carbonyl functional groups abundant in humic substances. acs.orgacs.org The presence of the chlorine atom and the diamine structure may influence the reactivity and the specific pathways of incorporation. The formation of these bound residues is a significant detoxification pathway, as the incorporated xenobiotic is less likely to leach into groundwater or be taken up by organisms. However, the stability of these covalent bonds is crucial, as the potential for subsequent release of the parent compound or its transformation products under changing environmental conditions needs to be considered.

Analytical Methodologies for Environmental Monitoring and Transformation Product Detection

The environmental monitoring of this compound and the identification of its transformation products necessitate sensitive and selective analytical methodologies. The choice of method is dependent on the environmental matrix (e.g., water, soil, sediment), the concentration levels of interest, and the physicochemical properties of the analytes. The primary analytical techniques employed for the determination of aromatic amines and their derivatives are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for definitive identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and semi-volatile organic compounds. For aromatic amines like 2-Chloro-1,4-benzenediamine, derivatization is often required to improve their volatility and chromatographic behavior. Derivatization can also enhance the sensitivity and selectivity of the analysis. For instance, p-phenylenediamine has been successfully analyzed by GC-MS after conversion to an imine derivative by reaction with benzaldehyde. This approach enhances the instrumental response, allowing for sensitive and accurate quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for the analysis of polar, non-volatile, and thermally labile compounds, which is often the case for transformation products of aromatic amines. Reversed-phase HPLC is commonly used for the separation of these compounds. Coupling HPLC with tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity, enabling the detection of trace levels of contaminants in complex environmental matrices. LC-MS/MS has been effectively used for the determination of p-phenylenediamine and its metabolites in biological samples and is a promising technique for environmental monitoring of 2-Chloro-1,4-benzenediamine and its degradation products.

The following table provides an overview of analytical methodologies applicable to the detection of 2-Chloro-1,4-benzenediamine and its transformation products in environmental samples.

Analytical TechniquePrincipleSample PreparationDetectorApplicability and Remarks
Gas Chromatography-Mass Spectrometry (GC-MS)Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by mass-based detection.Solvent extraction, solid-phase extraction (SPE), derivatization to increase volatility.Mass Spectrometer (MS)Suitable for the parent compound and less polar transformation products. Derivatization is often necessary for polar aromatic amines. Provides high sensitivity and structural information for identification.
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)Separation of compounds based on their partitioning between a stationary phase and a liquid mobile phase, with detection based on UV-Vis absorbance.Solvent extraction, solid-phase extraction (SPE).Diode Array Detector (DAD)A common and robust method for quantifying aromatic compounds. Provides spectral information that can aid in peak identification. May lack the sensitivity and selectivity of MS for trace analysis in complex matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)High-resolution separation by HPLC coupled with highly selective and sensitive detection using tandem mass spectrometry.Minimal sample preparation may be required for water samples (direct injection). SPE for pre-concentration and cleanup of complex matrices.Tandem Mass Spectrometer (MS/MS)The method of choice for detecting trace levels of polar transformation products in complex environmental samples. Offers excellent selectivity and sensitivity, minimizing matrix interference.
Capillary Electrophoresis (CE)Separation of charged molecules in an electrolyte solution under the influence of an electric field.Direct injection of aqueous samples.UV-Vis, Amperometric DetectorOffers high separation efficiency and requires small sample volumes. Suitable for the analysis of isomers of phenylenediamine.

Q & A

Q. How does the toxicity of this compound compare to structurally related chlorinated diamines?

  • Comparative toxicity data :
CompoundCarcinogenicity ClassLD₅₀ (rat, oral)
2-Chloro-1,4-benzenediamine2 (H351)320 mg/kg
2,6-Dichloro-1,4-benzenediamine1B (H350)120 mg/kg
4-Chloro-1,2-diaminobenzene2 (H351)450 mg/kg
  • Higher chlorine substitution increases toxicity due to enhanced bioaccumulation and ROS generation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.